NVP-BAW2881 is a newly identified, potent, and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) tyrosine kinase. [] While its exact source is not specified in the provided literature, it is classified as a tyrosine kinase inhibitor (TKI) and has been primarily investigated for its anti-inflammatory and anti-angiogenic properties in the context of inflammatory skin disorders. []
NVP-BAW2881 exerts its effects by inhibiting the tyrosine kinase activity of VEGFRs, primarily VEGFR-2 and VEGFR-3. [] This inhibition disrupts downstream signaling pathways crucial for angiogenesis (formation of new blood vessels) and lymphangiogenesis (formation of new lymphatic vessels). [] By blocking these processes, NVP-BAW2881 reduces the excessive blood vessel and lymphatic vessel formation characteristic of inflammatory skin disorders. [] This, in turn, diminishes the infiltration of inflammatory cells and contributes to normalizing the skin's architecture. []
The primary research application of NVP-BAW2881 explored in the provided literature is its potential as a therapeutic agent for inflammatory skin disorders, particularly psoriasis. []
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4